3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one

Description

Introduction to 3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one

Chemical Classification and Nomenclature

IUPAC Nomenclature and Stereochemical Considerations

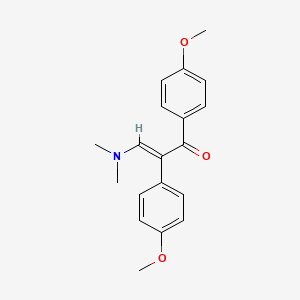

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(dimethylamino)-1,2-bis(4-methoxyphenyl)prop-2-en-1-one , which precisely describes its molecular structure. Breaking down the name:

- Prop-2-en-1-one indicates a three-carbon chain with a ketone group at position 1 and a double bond between positions 2 and 3.

- 1,2-bis(4-methoxyphenyl) denotes two 4-methoxyphenyl groups attached to carbons 1 and 2 of the propenone backbone.

- 3-(dimethylamino) specifies a dimethylamino substituent at position 3.

The compound’s stereochemistry is defined by the E-configuration (trans) of the α,β-unsaturated ketone system, as confirmed by its synonym (E)-3-(dimethylamino)-1,2-bis(4-methoxyphenyl)prop-2-en-1-one. This configuration arises from the spatial arrangement of the two 4-methoxyphenyl groups on either side of the double bond, influencing its electronic properties and reactivity.

Systematic vs. Trivial Naming Conventions

While the systematic IUPAC name provides unambiguous identification, trivial names such as chalcone derivatives are often used in broader chemical discussions. Chalcones, characterized by their aromatic ketones conjugated to an α,β-unsaturated system, serve as precursors for various heterocycles and bioactive molecules. However, the trivial name chalcone alone lacks specificity, as it does not account for the dimethylamino substitution or the methoxy groups’ positions. Thus, the systematic name remains essential for precise communication in synthetic and analytical contexts.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 66521-59-3 , a universal identifier used in chemical databases and regulatory documentation. Additional identifiers include:

- PubChem CID : 2763967

- Molecular Formula : C~19~H~21~NO~3~

- Molecular Weight : 311.375 g/mol

- Synonym : MFCD03425780

These identifiers facilitate cross-referencing across chemical inventories and research publications. For instance, the PubChem entry provides detailed structural data, including SMILES notation (CN(C)/C=C(C(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC) and InChIKey (FXNAUCNJLHEGGF-FPYGCLRLSA-N), which are critical for computational chemistry and database searches.

The compound’s structural complexity is further highlighted by its α,β-unsaturated carbonyl system , a feature shared with other biologically and industrially relevant molecules such as acrolein and methyl vinyl ketone. This conjugation between the ketone and alkene groups confers unique electronic properties, including extended π-delocalization and susceptibility to nucleophilic attack at the β-carbon. Such characteristics are pivotal in understanding its reactivity and potential applications in organic synthesis.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1,2-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-20(2)13-18(14-5-9-16(22-3)10-6-14)19(21)15-7-11-17(23-4)12-8-15/h5-13H,1-4H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDZPUDNXYVUGW-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-methoxybenzaldehyde with dimethylaminoacetone in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H21NO3

- Molecular Weight : 311.37 g/mol

- CAS Number : 66521-59-3

The compound features a dimethylamino group and two methoxyphenyl groups attached to a propenone backbone, which contributes to its biological activity and physical properties.

Medicinal Chemistry

Anticancer Activity : Several studies have highlighted the potential of 3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one as an anticancer agent. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, by affecting the expression of key regulatory proteins involved in cell cycle progression .

Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria and has demonstrated significant inhibitory effects. For example, studies have reported minimum inhibitory concentrations (MICs) that indicate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Material Science

Organic Photovoltaics : Due to its unique electronic properties, this compound is being investigated for use in organic photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells. Research has shown that incorporating this compound into polymer matrices can improve charge transport and overall energy conversion efficiency .

Fluorescent Probes : The compound's fluorescent properties are being explored for use in bioimaging applications. Its ability to emit light upon excitation makes it suitable for tracking biological processes in living cells. Studies have demonstrated its potential as a fluorescent probe for detecting specific biomolecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values < 10 µM. |

| Study B | Antimicrobial Efficacy | Effective against MRSA with MIC values of 4 µg/mL. |

| Study C | Organic Photovoltaics | Enhanced efficiency by 15% when used in polymer blends compared to controls. |

| Study D | Bioimaging | Successfully tracked cellular uptake in live cell imaging assays. |

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its dimethylamino group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chalcones with α,β-unsaturated ketones exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Findings:

Substituent Effects on Bioactivity: Electronegativity: Compounds with halogen substituents (e.g., bromo, fluoro in 2j) exhibit lower IC₅₀ values (higher potency) compared to methoxy-substituted analogs. For example, replacing bromo (2j) with methoxy (as in the target compound) correlates with reduced enzyme inhibition potency . Hydroxyl vs.

Role of Dimethylamino Group: The dimethylamino group in the target compound enhances its reactivity in cyclization reactions, enabling efficient pyrrole synthesis . In contrast, simpler dimethylamino-substituted chalcones (e.g., ) lack the dual methoxy substitution but retain utility as intermediates for drug-like molecules .

Stereoelectronic Properties :

- The electron-donating methoxy groups in the target compound reduce electrophilicity at the α,β-unsaturated site compared to halogenated analogs (e.g., 2j, 2h). This may explain its lower bioactivity but higher stability in synthetic applications .

Biological Activity

3-(Dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one, also known as a chalcone derivative (CAS 66521-59-3), has garnered attention due to its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl group, which contributes to a wide range of pharmacological properties including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula: C₁₉H₂₁NO₃

- Molecular Weight: 311.37 g/mol

- Melting Point: 119–121 °C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In studies involving various cancer cell lines:

- MDA-MB-231 (triple-negative breast cancer) cells showed potent growth inhibition with an IC50 value of approximately 0.126 μM, indicating high efficacy compared to standard treatments like 5-Fluorouracil (5-FU) which had IC50 values of 11.73 μM in the same cell line .

- The compound demonstrated selective toxicity towards cancer cells over non-cancerous cells, with a selectivity index indicating reduced toxicity against normal liver cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 17.02 | 17.02 |

Antibacterial Activity

The compound has also shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria:

- It exhibited a minimum inhibitory concentration (MIC) ranging from 0.25 to 32 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating comparable efficacy to traditional antibiotics like vancomycin .

Table 2: Antibacterial Activity Overview

| Bacterial Strain | MIC (μg/mL) | Effective Against |

|---|---|---|

| MRSA | 0.25 - 32 | Clinical isolates |

| E. coli | 2 - 8 | Gram-negative infections |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation: The compound interferes with cellular pathways essential for cancer cell growth and division.

- Membrane Disruption: Studies have shown that chalcone derivatives can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

Case Studies

- In Vivo Efficacy in Animal Models: In a study using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis over a period of 30 days, showcasing its potential as an antimetastatic agent .

- Pharmacokinetics: The pharmacokinetic profile revealed moderate exposure levels with a Cmax of approximately and an oral bioavailability of , indicating favorable absorption characteristics for therapeutic use .

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol/water mixture | |

| Reaction Time | 6–12 hours | |

| Yield Range | 65–85% |

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR (DMSO-d₆) to confirm methoxy (δ 3.8–3.9 ppm) and α,β-unsaturated ketone (δ 7.2–8.1 ppm) groups .

- FT-IR: Identify carbonyl stretching (C=O) at 1650–1680 cm⁻¹ and C-N vibrations (dimethylamino) at 1200–1250 cm⁻¹ .

- HPLC-MS: Employ C18 columns (acetonitrile/water gradient) for purity assessment and molecular ion ([M+H]⁺) confirmation .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of aerosols .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

- Storage: Store in amber glass at 2–8°C under nitrogen to enhance stability .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic synthesis?

Methodological Answer:

The electron-donating methoxy groups stabilize the α,β-unsaturated ketone via resonance, enhancing its electrophilicity in cycloaddition reactions. Computational DFT studies (B3LYP/6-31G*) show:

- HOMO-LUMO Gap: Reduced to 4.2 eV, favoring nucleophilic attack at the β-position .

- Substituent Effects: Para-methoxy groups increase conjugation, improving regioselectivity in forming pyridine or quinoline derivatives .

Advanced: How can computational modeling predict the compound’s interactions in drug discovery applications?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Parameter | Value | Reference |

|---|---|---|

| Polar Surface Area | 46.5 Ų | |

| Water Solubility (25°C) | 0.12 mg/mL |

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To resolve:

Reproducibility: Recrystallize using multiple solvents (e.g., ethanol vs. acetone) .

DSC Analysis: Determine exact melting points and identify polymorph transitions .

Collaborative Validation: Cross-validate data with independent labs using standardized protocols.

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.